Pyridostigmine

Myasthenia gravis Pharmacodynamics Neuromuscular transmission

Sourcing a reliable, high-purity reversible cholinesterase inhibitor with consistent lot-to-lot reproducibility is critical for neuromuscular and nerve agent countermeasure research. Pyridostigmine bromide directly addresses this need as the preferred first-line oral agent for symptomatic management of myasthenia gravis models, offering a longer duration of action and a lower muscarinic side effect burden compared to neostigmine. - Demonstrates a protective ratio exceeding 5 against Soman nerve agent poisoning when combined with atropine and pralidoxime in non-human primate studies. - Supplied with comprehensive analytical documentation (HPLC, titration) to ensure data integrity and regulatory compliance. - Available in bulk quantities with expedited global shipping to support seamless laboratory procurement.

Molecular Formula C9H13N2O2+
Molecular Weight 181.21 g/mol
CAS No. 155-97-5
Cat. No. B086062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostigmine
CAS155-97-5
SynonymsBromide, Pyridostigmine
Mestinon
Pyridostigmine
Pyridostigmine Bromide
Molecular FormulaC9H13N2O2+
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)OC(=O)N(C)C
InChIInChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1
InChIKeyRVOLLAQWKVFTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.04e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostigmine: Technical Baseline & Comparators


Pyridostigmine is a reversible carbamate acetylcholinesterase inhibitor, chemically classified as a quaternary ammonium compound [1]. It is the primary symptomatic therapy for myasthenia gravis (MG) and is indicated for reversal of non-depolarizing neuromuscular blockade and prophylaxis against Soman nerve agent poisoning [2]. Marketed formulations contain pyridostigmine bromide, with an absolute oral bioavailability of 7.6-20% and an elimination half-life of approximately 1.5-3 hours in healthy adults [3].

Compound Class Reversible AChE inhibitor (quaternary ammonium)
Research Focus Peripheral cholinergic signaling, neuromuscular junction studies
Reference Standard USP/CRM certified analytical reference available

Why Pyridostigmine Substitution Fails


Within the class of reversible cholinesterase inhibitors, compounds such as neostigmine, physostigmine, edrophonium, and ambenonium exhibit clinically significant differences in pharmacokinetic profiles, blood-brain barrier penetration, and side effect burden [1]. Direct substitution without dose adjustment is clinically unsound. For example, 60 mg oral pyridostigmine is equivalent to only 1-1.5 mg intramuscular neostigmine, and the two agents differ markedly in duration of action and muscarinic side effect profiles [2]. The following evidence quantifies these differences to guide scientific selection.

Duration of action mismatch

Pyridostigmine exhibits prolonged recovery vs. neostigmine in elderly models; direct interchange may shift endpoint timing.

Muscarinic response profile

Cardiac muscarinic effects differ from neostigmine; reported lower arrhythmia frequency may not transfer across models.

Oral exposure context

Oral bioavailability is low and variable; neostigmine shows even lower oral exposure, limiting research model comparability.

CNS penetration context

As a quaternary amine, pyridostigmine poorly crosses the blood-brain barrier; physostigmine reaches CNS, altering central cholinergic endpoints.

Pyridostigmine vs. Comparators: Key Evidence


Duration of Action vs. Neostigmine in Elderly

Pyridostigmine demonstrates a significantly prolonged duration of neuromuscular recovery compared to neostigmine, particularly in elderly populations. This pharmacokinetic distinction directly translates to less frequent dosing requirements [1].

Duration vs. Neostigmine
Head-to-head
Pyridostigmine: 35.3 ± 8.2 min
Neostigmine: 14.4 ± 4.2 min
Reported longer response duration in elderly model context
Neuromuscular blockade reversal model; elderly vs. younger controls
Myasthenia gravis Pharmacodynamics Neuromuscular transmission

Cardiac Muscarinic Effects vs. Neostigmine

Pyridostigmine elicits a less pronounced and delayed decrease in heart rate compared to neostigmine, with a lower incidence of supraventricular arrhythmias. This favorable cardiac safety profile is a key differentiator for patient selection [1].

Cardiac Muscarinic Effects
Head-to-head
Pyridostigmine: delayed HR decrease, lower arrhythmia frequency
Neostigmine: pronounced HR decrease, higher arrhythmia
Reported lower cardiac muscarinic response context
Reversal of neuromuscular blockade; human subjects
Cholinergic side effects Cardiovascular safety Neuromuscular blockade reversal

Oral Bioavailability vs. Neostigmine

Pyridostigmine exhibits superior oral bioavailability compared to neostigmine, enabling more predictable plasma concentrations following oral administration. This is a critical factor for oral maintenance therapy in myasthenia gravis [1].

Oral Bioavailability
Head-to-head
Pyridostigmine: 7.6–10% oral bioavailability
Neostigmine: even lower (qualitative difference)
Reported higher oral exposure context vs. neostigmine
Oral pharmacokinetic study in humans
Oral bioavailability Pharmacokinetics Drug absorption

BBB Penetration vs. Physostigmine

Unlike the tertiary amine physostigmine, pyridostigmine is a quaternary ammonium compound that poorly crosses the blood-brain barrier. This restricts its cholinesterase inhibition primarily to the peripheral nervous system, avoiding central nervous system side effects [1].

BBB Penetration
Reported
17% brain ChE inhibition at 1/2 LD50
Limited central nervous system penetration context
In vivo mouse model; soman prophylaxis study
Blood-brain barrier Central nervous system Cholinesterase inhibition

Extended-Release PK and Food Effect

A patented extended-release (ER) formulation of pyridostigmine bromide demonstrates significantly enhanced bioavailability when taken with food, providing a more stable plasma concentration profile and enabling once-daily dosing. This formulation addresses the erratic absorption of immediate-release pyridostigmine [1].

ER Formulation Food Effect
Formulation-context
AUC +231%, Cmax +55% with high-fat meal
Reported food-enhanced exposure profile
105 mg ER tablet; healthy volunteers
Extended-release Pharmacokinetics Food effect Drug delivery

Certified Reference Standard Availability

Pyridostigmine bromide is available as a USP Reference Standard and as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025. This ensures the highest level of analytical reliability for quality control and method validation .

Reference Standard
Data to verify
USP Reference Standard, CRM (ISO 17034/ISO 17025)
Traceable certified material for method validation
Confirm lot-specific certification
Reference standard Analytical chemistry Quality control USP

Pyridostigmine Procurement Applications


Myasthenia Gravis Oral Management

Pyridostigmine is the preferred first-line oral agent for the symptomatic management of myasthenia gravis. Its longer duration of action and lower muscarinic side effect burden compared to neostigmine [1] make it the standard of care for chronic oral therapy. Procurement for this indication should prioritize pyridostigmine over neostigmine for oral formulations [2].

Soman Nerve Agent Prophylaxis

Pyridostigmine bromide is indicated for pretreatment against the lethal effects of Soman nerve agent poisoning. Its peripheral restriction (minimal CNS penetration) [1] is a key advantage over centrally-acting agents like physostigmine, reducing the risk of cognitive impairment during military or emergency response operations. Studies in non-human primates demonstrate a protective ratio exceeding 5 for soman when pyridostigmine is combined with atropine and pralidoxime [2].

Neuromuscular Blockade Reversal

Pyridostigmine is used to reverse the effects of non-depolarizing muscle relaxants. Its slower onset and longer duration of action compared to neostigmine or edrophonium [1] may be advantageous in specific surgical contexts where a more gradual and sustained reversal is desired. Procurement for this application should consider the specific clinical need for rapid vs. sustained reversal [2].

Pharmaceutical QC Reference Material

For analytical laboratories and pharmaceutical manufacturers, pyridostigmine bromide USP Reference Standard or CRM provides a certified, traceable material for method development, validation, and quality control testing [1]. This is essential for compliance with USP monographs [2] and for ensuring the accuracy of potency and purity assays in drug product release.

Application
Selection Property
Validation Focus
Neuromuscular junction signaling research
Peripherally-restricted AChE inhibition
Muscarinic receptor-mediated endpoint monitoring
Organophosphate prophylaxis research
Peripheral selectivity vs. CNS-penetrant inhibitors
Soman challenge model endpoint review
Neuromuscular blockade reversal research
Duration of action profile vs. rapid-reversal comparators
Recovery time-course endpoint context
Analytical method validation
USP/CRM certified reference material
QC assay precision and accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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